molecular formula C11H10O3 B14511892 5H-Furo[3,2-g][1]benzopyran-3(2H)-one, 6,7-dihydro- CAS No. 62662-72-0

5H-Furo[3,2-g][1]benzopyran-3(2H)-one, 6,7-dihydro-

Cat. No.: B14511892
CAS No.: 62662-72-0
M. Wt: 190.19 g/mol
InChI Key: XAOCKGYTEVRQRQ-UHFFFAOYSA-N
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Description

5H-Furo3,2-gbenzopyran-3(2H)-one, 6,7-dihydro- is a heterocyclic compound that features a fused ring system combining furan and benzopyran moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Furo3,2-gbenzopyran-3(2H)-one, 6,7-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with furan derivatives in the presence of a base, followed by cyclization to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production, including the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, often involving halogenation or alkylation agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Mechanism of Action

The mechanism of action of 5H-Furo3,2-gbenzopyran-3(2H)-one, 6,7-dihydro- involves its interaction with specific molecular targets. For example, as a potential SERM, it may bind to estrogen receptors and modulate their activity, thereby influencing the expression of estrogen-responsive genes . The exact pathways and molecular targets can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Furo3,2-gbenzopyran-3(2H)-one, 6,7-dihydro- is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its potential as a SERM and its cytotoxic activities make it a compound of significant interest in medicinal chemistry.

Properties

CAS No.

62662-72-0

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

6,7-dihydro-5H-furo[3,2-g]chromen-3-one

InChI

InChI=1S/C11H10O3/c12-9-6-14-11-5-10-7(4-8(9)11)2-1-3-13-10/h4-5H,1-3,6H2

InChI Key

XAOCKGYTEVRQRQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(C=C2OC1)OCC3=O

Origin of Product

United States

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